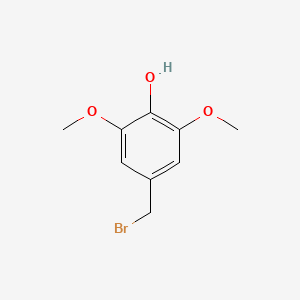

4-(Bromomethyl)-2,6-dimethoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO3 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

4-(bromomethyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5H2,1-2H3 |

InChI Key |

LQLCUPDMAMTGCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CBr |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for the Preparation of 4 Bromomethyl 2,6 Dimethoxyphenol

Precursor Selection and Design for Regioselective Bromomethylation

The choice of starting material is critical in directing the bromomethylation to the desired para-position of the phenolic ring, minimizing the formation of ortho-isomers and other byproducts.

Strategies Utilizing 2,6-Dimethoxyphenol (B48157) Derivatives

2,6-dimethoxyphenol serves as a primary precursor for the synthesis of 4-(bromomethyl)-2,6-dimethoxyphenol. smolecule.comnih.gov The methoxy (B1213986) groups at positions 2 and 6 direct electrophilic substitution to the para-position (position 4) due to steric hindrance and electronic effects. The synthesis of 2,6-dimethoxyphenol itself can be achieved through the etherification of pyrogallol (B1678534) with dimethyl carbonate using a microreactor and a tetrabutylammonium (B224687) bromide catalyst, offering high yield and purity. google.com

Recent research has also explored the use of silylated derivatives of 2,6-dimethoxyphenol, such as 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol, in multi-step synthetic pathways. orientjchem.orgorientjchem.orgsemanticscholar.org These strategies often involve the introduction of other functional groups that are later converted to the bromomethyl group.

Exploration of Alternative Phenolic Starting Materials

While 2,6-dimethoxyphenol is a common starting point, other phenolic compounds can be employed. For instance, a multi-step synthesis starting from resorcinol (B1680541) can be utilized. This process involves nitration, methylation to 1,3-dimethoxy-2-nitrobenzene, followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis yield 2,6-dimethoxyphenol, which can then undergo bromination. Another approach involves the use of 2-methoxy-4-methylphenol, which upon trifluoromethylation, yields a 6-SCF3 analogue. rsc.org

Bromomethylation Reaction Protocols and Mechanistic Considerations

Several methods exist for the introduction of the bromomethyl group onto the phenolic ring, each with its own advantages and mechanistic nuances.

Formaldehyde (B43269) and Hydrogen Bromide Mediated Routes (e.g., Ortho-bromomethylation)

A common and straightforward method for bromomethylation involves the reaction of a phenol (B47542) with formaldehyde and hydrogen bromide. manac-inc.co.jporganic-chemistry.org This reaction can be applied to various aromatic hydrocarbons to produce benzyl (B1604629) bromides. manac-inc.co.jp Paraformaldehyde is often used as the source of formaldehyde. manac-inc.co.jp The reaction can be carried out in the presence of a carboxylic acid, such as acetic acid. google.com The mechanism proceeds through the generation of a benzyl alcohol intermediate, which then reacts with hydrogen bromide. manac-inc.co.jp It is crucial to control the concentration of hydrogen bromide, as low concentrations can lead to the formation of diarylmethane byproducts. manac-inc.co.jp While this method is effective, it can sometimes lead to ortho-bromomethylation on phenols if the para-position is blocked or less activated. manac-inc.co.jp

| Reagent | Substrate | Conditions | Product | Yield (%) |

| Formaldehyde, HBr | Polyphenylene ethers | Carboxylic acid, 20-150 °C | Bromomethylated polyphenylene ethers | - |

| Formaldehyde, HBr | Aromatic hydrocarbons | - | Benzyl bromides | High |

Phosphorous Tribromide Approaches for (Hydroxymethyl)phenols

An alternative strategy involves the conversion of a (hydroxymethyl)phenol to the corresponding (bromomethyl)phenol using phosphorus tribromide (PBr3). lookchem.com This method is particularly useful when the hydroxymethyl precursor, such as 4-(hydroxymethyl)-2,6-dimethoxyphenol, is readily available. The reaction typically involves treating the alcohol with PBr3. ambeed.com However, protection of the phenolic hydroxyl group may be necessary in some cases to prevent side reactions. lookchem.com A chemoselective method for the direct bromination of (hydroxymethyl)phenols without affecting the phenolic hydroxyl group has been developed using 2,4,6-trichloro manac-inc.co.jpCurrent time information in Bangalore, IN.triazine and sodium bromide in dichloromethane (B109758). lookchem.com

| Reagent | Substrate | Conditions | Product | Yield (%) |

| PBr₃ | (Hydroxymethyl)phenols | Reflux | (Bromomethyl)phenols | - |

| 2,4,6-Trichloro manac-inc.co.jpCurrent time information in Bangalore, IN.triazine, NaBr | 2-(Hydroxymethyl)phenol | CH₂Cl₂, r.t. | 2-(Bromomethyl)phenol | 70 |

Radical-Initiated Bromination of Methyl-Substituted Precursors

Radical bromination provides another pathway to this compound, starting from a methyl-substituted precursor like 2,6-dimethoxy-4-methylphenol. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. smolecule.comlibretexts.org The reaction proceeds via a radical chain mechanism where NBS provides a low, steady concentration of bromine radicals. libretexts.org This method is advantageous as it selectively brominates the allylic (or benzylic) position over the aromatic ring. libretexts.org The stability of the resulting benzylic radical at the 4-position contributes to the success of this reaction.

| Reagent | Substrate | Conditions | Product | Yield (%) |

| NBS, Benzoyl Peroxide | 2,6-dimethoxyphenol | Carbon tetrachloride, elevated temp. | This compound | - |

| NBS, AIBN | Ethyl-2-methyl-6-((phenylsulfonyl)oxy)benzoate | Benzene (B151609), reflux | Ethyl-2-(bromomethyl)-6-((phenylsulfonyl)oxy)benzoate | - |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the precise control of reaction conditions. Key factors include the choice of solvent, reaction temperature, and the catalytic system, all of which significantly influence the reaction's outcome, yield, and the distribution of products. A common synthetic route involves the bromomethylation of 2,6-dimethoxyphenol using reagents like paraformaldehyde and hydrobromic acid. smolecule.com

Solvent Effects on Reaction Outcomes

The solvent plays a pivotal role in the bromination of phenols, influencing both the reactivity of the brominating agent and the selectivity of the substitution. The choice between polar and non-polar solvents can drastically alter the product distribution. khanacademy.orgyoutube.com

In the context of bromomethylation, polar solvents can facilitate the reaction by stabilizing charged intermediates. Glacial acetic acid is frequently employed, often in combination with a hydrobromic acid solution, to serve as both a solvent and a catalyst. acs.orgnih.govsciencemadness.orgthieme-connect.de The use of a polar protic solvent like water can ionize phenol to the more reactive phenoxide ion, leading to polysubstitution. youtube.com Conversely, less polar or non-polar solvents such as carbon disulfide (CS₂), chloroform (B151607), or carbon tetrachloride are used to moderate the reaction, typically leading to mono-substitution. smolecule.comyoutube.com The polarity of the solvent system, such as mixtures of acetic acid and water, can be fine-tuned to optimize the generation of the electrophile. chemrxiv.org For instance, in the bromination of phenol, a polar solvent like water makes it easier to break the bromine-bromine bond, making more electrophilic bromine available and leading to trisubstituted products, whereas a non-polar solvent at lower temperatures results in mono-substitution, with the para-product being major. khanacademy.orgyoutube.com

Table 1: Solvent Systems in Bromination and Bromomethylation Reactions

| Solvent/System | Type | Typical Application/Observation | Reference(s) |

|---|---|---|---|

| Glacial Acetic Acid | Polar Protic | Commonly used for bromomethylation with HBr and paraformaldehyde. acs.orgnih.govsciencemadness.org | acs.orgnih.govsciencemadness.org |

| Carbon Tetrachloride (CCl₄) | Non-Polar | Used for radical bromination with NBS; also in reactions to limit polysubstitution. smolecule.comyoutube.com | smolecule.comyoutube.com |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Used as a solvent in various bromination and subsequent substitution reactions. acs.org | acs.org |

| Acetonitrile (B52724) (CH₃CN) | Polar Aprotic | Can facilitate electrophilic substitution reactions. chemrxiv.org | chemrxiv.org |

| Water (Aqueous media) | Polar Protic | Promotes polysubstitution due to the formation of the highly reactive phenoxide ion. khanacademy.orgyoutube.com | khanacademy.orgyoutube.com |

| 1,2-Dichloroethane | Polar Aprotic | Employed as a solvent for bromination at elevated temperatures. acs.org | acs.org |

Temperature and Pressure Influence on Product Distribution

Temperature is a critical parameter that directly affects the rate of reaction and the distribution of products. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, such as dibrominated or polymeric materials.

For the bromomethylation of aromatic compounds, reaction temperatures are carefully controlled to ensure selectivity. For example, the bromomethylation of mesitylene (B46885) is conducted at 40-50°C to yield the mono-substituted product, while a similar reaction for a tris-bromomethylation is run at a higher temperature of 95–110°C for an extended period. acs.orgnih.govsciencemadness.org In a related synthesis of 2,6-dimethoxyphenol, the optimal temperature range was found to be 120–140°C; temperatures above this range were noted to negatively affect purity. google.com Performing reactions at low temperatures can help control the exothermicity and improve selectivity for the desired isomer. youtube.com

While pressure is not as commonly cited as a key variable for this specific liquid-phase reaction under standard conditions, it can be a significant factor in systems involving gaseous reagents or when trying to influence reaction kinetics in a sealed system. For instance, a synthesis of 2,6-dimethoxyphenol in a microreactor was optimized at a pressure of 5 MPa. google.com

Table 2: Temperature Conditions in Related Synthetic Methodologies

| Reaction Type | Substrate | Temperature Range | Observation | Reference(s) |

|---|---|---|---|---|

| Mono-bromomethylation | Mesitylene | 40–50 °C | Controlled temperature to achieve mono-substitution. | sciencemadness.org |

| Tris-bromomethylation | Mesitylene | 95–110 °C | Higher temperature for multiple substitutions. | acs.orgnih.gov |

| Etherification | Pyrogallic acid | 120–140 °C | Optimal range for synthesis of 2,6-dimethoxyphenol. | google.com |

| Bromination | 4'-methyl-[1,1'-Biphenyl]-2-carbonitrile | 40 °C | Reaction carried out at a moderate temperature. | google.com |

| Bromination | 4'-methyl-[1,1'-Biphenyl]-2-carbonitrile | 70 °C | Higher temperature used in a different solvent (dichloroethane). | google.com |

Catalytic Systems in Bromomethylation Reactions

The direct bromomethylation of 2,6-dimethoxyphenol is an electrophilic aromatic substitution. The reaction is typically performed with a combination of a formaldehyde source (like paraformaldehyde) and hydrogen bromide, often in an acetic acid solvent. In this system, the strong acid (HBr and acetic acid) acts as the catalyst, generating the electrophilic bromomethyl cation (BrCH₂⁺) or a related species in situ. acs.orgsciencemadness.orgthieme-connect.de

The reactivity is highly dependent on the reaction medium's acidity (pH). For the bromination of phenols, optimal reactivity is often observed in acidic media, as this is required for the in-situ generation of Br₂ from a KBr/KBrO₃ system. chemrxiv.orgchemrxiv.org The activation energy for bromination tends to increase with pH, indicating a higher energy barrier under less acidic conditions. chemrxiv.org

While the HBr/CH₃COOH system is common for bromomethylation, other catalytic systems are employed for related electrophilic substitutions on phenols. Lewis acids like aluminum chloride (AlCl₃) or iron powder can be used to polarize the brominating agent. Furthermore, advanced catalytic systems involving transition metals like Rh(III) or Ru(II) complexes have been developed for activating phenols in other types of substitution reactions, highlighting the potential for developing novel catalytic approaches for bromomethylation. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Following the synthesis, the isolation and purification of this compound are essential to remove unreacted starting materials, catalysts, and byproducts. The primary methods employed are recrystallization and column chromatography.

Recrystallization Protocols for Crystalline Products

Recrystallization is a powerful technique for purifying crude crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent mixture at varying temperatures. An ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures. wvu.edu

For aryl bromides and related phenolic compounds, a variety of solvent systems have proven effective. Mixed solvent systems, such as ethyl acetate-hexane or methanol-water, are commonly used. wvu.edureddit.com The crude product is dissolved in a minimum amount of the "good" solvent (in which it is more soluble), and the "poor" solvent (the anti-solvent) is added until the solution becomes turbid, after which slow cooling induces crystallization. reddit.com

Table 3: Common Recrystallization Solvent Systems for Aromatic Compounds

| Solvent / Solvent System | Type | Application Notes | Reference(s) |

|---|---|---|---|

| Methanol (B129727) / Water | Mixed Polar | Effective for compounds with some polarity. | reddit.com |

| Ethanol | Polar Protic | Used for recrystallizing various oxadiazole derivatives. | youtube.com |

| Acetonitrile | Polar Aprotic | Suitable for compounds containing multiple aromatic rings. | youtube.com |

| Isopropanol | Polar Protic | Used for purifying halomethyl coumarin (B35378) derivatives. | google.com |

| Ethyl Acetate (B1210297) / Heptanes (or Hexanes) | Mixed | A common pair for a wide range of organic solids. | wvu.edureddit.com |

| Dichloromethane / Hexanes | Mixed | Good for moderately polar compounds. | wvu.edu |

| Methanol / Chloroform | Mixed | Mentioned for the purification of a bromomethyl coumarin. | google.com |

Column Chromatography and Related Methodologies

Column chromatography is an indispensable technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of this compound and its synthetic intermediates, silica (B1680970) gel is the most common stationary phase due to its effectiveness in separating moderately polar organic compounds. semanticscholar.orgresearchgate.net

The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is frequently used. The ratio of these solvents is adjusted to achieve optimal separation. For phenolic compounds, which can exhibit tailing on silica gel due to acidic protons, a small amount of acid (like acetic or formic acid) is sometimes added to the eluent system to improve peak shape. researchgate.net

Table 4: Exemplary Column Chromatography Systems for Phenolic and Brominated Aromatics

| Stationary Phase | Eluent System (v/v) | Compound Type / Application | Reference(s) |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate (9:1) | Purification of a silylated dimethoxybenzyl derivative. | semanticscholar.org |

| Silica Gel | Hexane / Ethyl Acetate (8:2) | Purification of a dimethoxybenzaldehyde derivative. | semanticscholar.org |

| Silica Gel | Heptane / Ethyl Acetate (1:6) | Purification of a bromomethylated heterocyclic compound. | nih.gov |

| Silica Gel | Hexane / Ethyl Acetate (7:3) | Purification of a bromomethyl-benzoquinone. | rsc.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate (12:1) | Purification of a benzaldehyde (B42025) derivative. | rsc.org |

| Polyamide | Various | Suggested as a convenient method for separating phenolic substances. | researchgate.net |

| Sephadex LH-20 | Methanol | Used as a simple method for the partial purification of phenolics. | researchgate.net |

Liquid-Liquid Extraction and Drying Procedures

Following the synthesis of this compound, a crucial step in obtaining a pure product is the workup, which typically involves liquid-liquid extraction to separate the target compound from the reaction mixture, followed by a drying procedure to remove any residual water from the organic phase. The choice of solvents and drying agents is critical to ensure high recovery and purity of the final product.

Liquid-liquid extraction is a fundamental technique used to isolate a solute by partitioning it between two immiscible liquid phases. In the context of the purification of this compound, this usually involves an aqueous phase and an organic phase. The crude reaction mixture is typically first quenched with water or an aqueous solution to stop the reaction and dissolve inorganic byproducts and polar impurities. Subsequently, an appropriate organic solvent is added to dissolve the desired brominated phenol.

Commonly employed extraction solvents for compounds structurally similar to this compound include ethyl acetate (EtOAc), dichloromethane (DCM), and chloroform (CHCl₃). rsc.orgrsc.orgacs.org The choice of solvent is dictated by the solubility of the target compound and its partition coefficient between the organic and aqueous phases. For instance, ethyl acetate is a versatile solvent that is less dense than water and offers good solubility for many phenolic compounds. rsc.orgacs.org Dichloromethane and chloroform are denser-than-water solvents that are also effective for extracting a wide range of organic compounds. rsc.org

The extraction process often involves multiple washes to further purify the organic layer. A wash with a saturated aqueous solution of sodium chloride (brine) is a standard procedure used to decrease the solubility of the organic compound in the aqueous phase, thereby enhancing its transfer into the organic layer, and to aid in the breaking of emulsions. rsc.orgacs.org In some cases, a wash with a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃), may be employed to remove any acidic impurities. mdpi.com

After the extraction and washing steps, the organic phase will be saturated with a small amount of water. Therefore, a drying step is essential before the solvent is removed. Anhydrous inorganic salts are commonly used as drying agents. These salts readily form hydrates upon contact with water, effectively sequestering it from the organic solution. Commonly used drying agents in the purification of related phenolic compounds include anhydrous sodium sulfate (B86663) (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄). rsc.orgrsc.orgacs.org Sodium sulfate is a neutral drying agent with a high capacity, while magnesium sulfate is also neutral, acts faster, and has a higher capacity for water, though it can sometimes be slightly acidic. The choice between them often depends on the specific requirements of the reaction and the stability of the product.

The general procedure involves stirring the organic solution with the drying agent for a period of time, after which the drying agent is removed by filtration. The resulting dry organic solution is then concentrated under reduced pressure to yield the crude this compound, which may then be subjected to further purification techniques such as column chromatography. rsc.orgorientjchem.org

Below are data tables summarizing the common solvents and drying agents used in the liquid-liquid extraction and drying procedures for brominated phenolic compounds, which are applicable to the purification of this compound.

Table 1: Common Solvent Systems for Liquid-Liquid Extraction

| Organic Solvent | Properties | Typical Application in Phenolic Compound Extraction |

| Ethyl Acetate (EtOAc) | Moderately polar, less dense than water, good solvency for a range of compounds. | Frequently used for the extraction of phenolic compounds from aqueous reaction mixtures. rsc.orgacs.org |

| Dichloromethane (DCM) | Non-polar, denser than water, highly effective for extracting organic compounds. | An alternative to ethyl acetate, particularly when the target compound has lower polarity. mdpi.com |

| Chloroform (CHCl₃) | Non-polar, denser than water, good solvent for many organic compounds. | Used in various extraction procedures for related brominated and phenolic structures. rsc.org |

Table 2: Common Washing and Drying Agents

| Agent | Type | Purpose in Purification |

| Water (H₂O) | Washing Agent | To dissolve and remove water-soluble impurities and byproducts. rsc.org |

| Saturated NaCl (Brine) | Washing Agent | To reduce the solubility of the organic product in the aqueous layer and break emulsions. rsc.orgacs.org |

| Sodium Bicarbonate (NaHCO₃) | Washing Agent | To neutralize and remove acidic impurities. mdpi.com |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | A neutral, high-capacity drying agent to remove dissolved water from the organic phase. rsc.orgrsc.org |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | A fast-acting, high-capacity neutral drying agent. acs.org |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 4 Bromomethyl 2,6 Dimethoxyphenol

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The presence of the bromomethyl group renders the benzylic carbon electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the utility of 4-(bromomethyl)-2,6-dimethoxyphenol in constructing more complex molecular architectures.

The benzylic bromide readily undergoes nucleophilic substitution with heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. For instance, reaction with alkoxides or phenoxides yields ethers, while carboxylates can displace the bromide to form esters. Similarly, amines can react to produce the corresponding benzylamines. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions due to the stability of the resulting benzylic carbocation, which is enhanced by the electron-donating methoxy (B1213986) groups on the aromatic ring.

In a study detailing the synthesis of various derivatives, this compound was reacted with different nucleophiles to showcase this reactivity. smolecule.com For example, its reaction with a substituted benzyl (B1604629) alcohol in the presence of a base like pyridine (B92270) leads to the formation of a new ether linkage. orientjchem.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Alkoxide (RO⁻) | Ether |

| Carboxylate (RCOO⁻) | Ester |

| Amine (RNH₂) | Amine |

This table illustrates the versatility of this compound in forming various carbon-heteroatom bonds.

The electrophilic benzylic carbon is also a target for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This is a fundamental strategy for extending the carbon skeleton of the molecule. Reagents such as organometallic compounds (e.g., Grignard reagents, organolithiums) and enolates can effectively displace the bromide. For example, the reaction with a cyanide salt would introduce a cyanomethyl group, which can be further elaborated into other functionalities.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, participating in a variety of transformations.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating or acylating agents. For instance, treatment with an alkyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate results in the formation of an ether at the phenolic position. acs.org Similarly, reaction with an acyl halide or anhydride (B1165640) introduces an ester functionality. These reactions are crucial for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule.

Table 2: Alkylation and Acylation of the Phenolic Hydroxyl Group

| Reagent | Product Type |

|---|---|

| Alkyl Halide (R-X) | Phenolic Ether |

| Acyl Halide (RCOX) | Phenolic Ester |

This table showcases common methods for modifying the phenolic hydroxyl group.

The phenolic ring system can undergo both reduction and oxidation, although these transformations are less common than reactions at the other functional groups. Reduction of the aromatic ring is challenging and typically requires harsh conditions, such as high-pressure hydrogenation.

Conversely, the electron-rich phenol (B47542) ring is susceptible to oxidation. smolecule.com Oxidizing agents can lead to the formation of quinone-type structures. The presence of the electron-donating methoxy groups can influence the regioselectivity of such oxidations. nih.gov The antioxidant properties of phenols are related to their ability to scavenge free radicals, a process that involves the oxidation of the phenol. nih.gov

Reactivity of the Methoxy Groups in Specific Reaction Environments

The methoxy groups are generally stable and unreactive. However, under forcing conditions, they can be cleaved to yield the corresponding dihydroxy derivative. This demethylation is typically achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide. encyclopedia.pub This reaction can be useful for unmasking the hydroxyl groups at a later stage in a synthetic sequence. The electron-donating nature of the methoxy groups significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org

Mechanistic Pathways of Key Derivatization Reactions

The reactivity of this compound is primarily centered around the benzylic bromide. This functional group is a proficient leaving group, making the benzylic carbon susceptible to nucleophilic attack. The presence of two electron-donating methoxy groups on the aromatic ring and a phenolic hydroxyl group further modulates this reactivity. Key derivatization reactions predominantly involve nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. smolecule.comgla.ac.uk The reaction mechanism, whether proceeding through an S(_N)1 or S(_N)2 pathway, is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the phenyl ring. gla.ac.uk

The aromatic ring in benzylic halides like this compound imparts unique reactivity to the benzylic carbon. bohrium.com The adjacent aromatic ring can stabilize the transition state, accelerating the rate of substitution. gla.ac.uk For instance, in an S(_N)1 reaction, the formation of a benzylic carbocation is stabilized by resonance. In an S(_N)2 reaction, the pi-system of the ring helps to stabilize the transition state. gla.ac.uk The electron-donating methoxy groups at the ortho positions are expected to further stabilize a positive charge on the benzylic carbon, potentially favoring an S(_N)1 pathway or a pathway with significant S(_N)1 character under appropriate conditions.

Elucidation via Spectroscopic Intermediates

The progress and mechanism of derivatization reactions involving this compound can be meticulously tracked by monitoring the appearance of intermediates and final products using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In a typical nucleophilic substitution reaction, the disappearance of the signal corresponding to the protons of the bromomethyl group (-CH(_2)Br) in the ¹H-NMR spectrum and the appearance of a new signal for the methylene (B1212753) protons adjacent to the new substituent provide clear evidence of the reaction's progress. For example, in the reaction with a nucleophile (Nu(\textsuperscript{-})), the chemical shift of the benzylic protons changes significantly.

A study on the reaction of the related compound, 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol, with 4-(bromomethyl)benzonitrile demonstrated the appearance of new doublet signals in the ¹H-NMR spectrum at 7.41 and 7.49 ppm, confirming the successful substitution reaction. orientjchem.org Similarly, the derivatization of this compound would lead to characteristic shifts in the NMR spectrum, allowing for the identification of the resulting products. For instance, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives from related phenolic compounds showed distinct NMR and IR signals that confirmed the structure of the final products. orientjchem.org

The table below illustrates typical spectroscopic data for compounds structurally related to this compound and its derivatives, showcasing how these techniques are used to identify key structural features.

| Compound/Intermediate | Spectroscopic Data | Reference |

| 4-(1-Bromoethyl)-2,6-dimethoxyphenol | ¹H NMR (CDCl₃): δ = 6.68 (s, 2 H), 5.15 (q, J = 6.8 Hz, 1 H), 3.84 (s, 6 H), 1.83 (d, J = 6.8 Hz, 3 H). ¹³C NMR (CDCl₃): δ = 158.4, 151.5, 141.4, 102.8, 58.4, 55.8, 26.2. | lookchem.com |

| 4-(((4-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | IR (KBr) ν(_max): 3559 (OH), 3071 (CH({Ar})), 2953, 2872 (CH({aliphatic})), 1608 (C=N), 1595 (C=C). ¹H-NMR(400MHz, CDCl₃): δ 2.32 (s, 3H, p-CH₃-ph), 3.79 (6H, s, 2× OCH₃), 4.11 (2H, s, OCH₂), 4.37 (2H, s, OCH₂), 6.62 (2H, s, H₃), 7.32 (2H, d, J 8.26, H₁₅, H₁₇), 7.69 ( 2H, d, J 8.2, H₈), 8.03 (d, 2H, J 8.26, H₁₄, H₁₈); 8.24 (2H, d, J 7.94, H₉). | orientjchem.org |

| 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol | IR (liquid film) ν(_max): 3329(OH), 3067(CH({Ar})), 2943, 2877 (CH({aliphatic})), 1593(C=C). ¹H-NMR(400 MHz, CDCl₃): δ 0.20(s, 9H, Si-(CH₃)₃), 2.94 (bs, 1H, OH), 3.82 (s, 6H, 2×OCH₃), 4.51(s, 2H, OCH₂), 6.67(s, 2H, H-3). | orientjchem.org |

Computational Approaches to Reaction Mechanism Verification

Computational chemistry provides powerful tools to supplement experimental findings and gain deeper insight into the reaction mechanisms of this compound. Quantum mechanical calculations can be employed to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, transition states, intermediates, and products.

For benzyl bromide reactions, computational studies can help distinguish between S(_N)1 and S(_N)2 pathways by calculating the activation energies for both mechanisms. The stability of the potential benzylic carbocation intermediate can be assessed, and the transition state for a concerted S(_N)2 displacement can be located and characterized by the presence of a single imaginary frequency.

Studies on the kinetics of reactions between substituted benzyl bromides and nucleophiles have utilized the Hammett rule to correlate reaction rates with the electronic properties of the substituents. kchem.org An electron-donating substituent generally retards the reaction, while an electron-attracting one accelerates it. kchem.org This suggests a mechanism where the nucleophile attacks the benzylic carbon. For this compound, the electron-donating methoxy groups would influence the reaction rate. Computational models can quantify these electronic effects and predict their impact on the activation barrier.

Furthermore, computational methods like the G4 method have been used to calculate the enthalpy of formation of related dimethoxyphenols with high accuracy. mdpi.com Such calculations can be extended to model the thermodynamics of entire reaction pathways, providing a theoretical framework to understand the feasibility and selectivity of different derivatization reactions. For example, in reactions with ambident nucleophiles, computational modeling can help predict the C-alkylation versus O-alkylation ratio by comparing the activation barriers for the two competing pathways. chemicalpapers.com

The table below presents theoretical data for dimethoxyphenols from computational studies, illustrating the type of information that can be obtained to support mechanistic investigations.

| Compound | Computational Method | Calculated Property | Value (kJ/mol) | Reference |

| 2,6-Dimethoxyphenol (B48157) | G4 | Standard Enthalpy of Formation (gas) | -378.0 | mdpi.com |

| 3,4-Dimethoxyphenol | G4 | Standard Enthalpy of Formation (gas) | -381.9 | mdpi.com |

| 3,5-Dimethoxyphenol | G4 | Standard Enthalpy of Formation (gas) | -387.8 | mdpi.com |

By combining experimental data from spectroscopic analysis with the theoretical insights from computational chemistry, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 Bromomethyl 2,6 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

The ¹H-NMR spectrum of 4-(Bromomethyl)-2,6-dimethoxyphenol would exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Phenolic Hydroxyl Proton (-OH): A broad singlet is anticipated for the phenolic hydroxyl proton. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of δ 5.0-6.0 ppm.

Aromatic Protons (Ar-H): The two aromatic protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region, typically around δ 6.6-6.7 ppm. orientjchem.org

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet. Due to the electronegativity of the adjacent bromine atom, this signal would appear downfield, generally in the range of δ 4.3-4.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give a sharp singlet. This signal is typically observed further upfield, around δ 3.8-3.9 ppm. orientjchem.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 5.0 - 6.0 | Broad Singlet | 1H |

| Aromatic -H | 6.6 - 6.7 | Singlet | 2H |

| Bromomethyl -CH₂ | 4.3 - 4.5 | Singlet | 2H |

| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet | 6H |

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons. The carbon atom bearing the hydroxyl group (C-1) would be found around δ 148-152 ppm. The two carbons bearing the methoxy groups (C-2 and C-6) are equivalent and would resonate at approximately δ 150-153 ppm. orientjchem.org The two aromatic carbons adjacent to the bromomethyl group (C-3 and C-5) are also equivalent and would appear around δ 105-109 ppm. orientjchem.org The carbon attached to the bromomethyl group (C-4) is expected around δ 128-132 ppm.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons would produce a single signal around δ 56-57 ppm. orientjchem.orgrsc.org

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm.

Table 2: Predicted ¹³C-NMR Signal Interpretation for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 148 - 152 |

| C-2, C-6 (C-OCH₃) | 150 - 153 |

| C-3, C-5 (Ar-CH) | 105 - 109 |

| C-4 (C-CH₂Br) | 128 - 132 |

| Methoxy (-OCH₃) | 56 - 57 |

| Bromomethyl (-CH₂Br) | 30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, COSY would primarily show no significant correlations as most proton groups are isolated singlets. A very weak long-range coupling might be observed between the aromatic protons and the bromomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning which proton signal corresponds to which carbon signal. Expected correlations would include the aromatic protons to their attached carbons (C-3/C-5), the bromomethyl protons to the bromomethyl carbon, and the methoxy protons to the methoxy carbons. columbia.edu

The methoxy protons showing a correlation to the C-2/C-6 carbons.

The aromatic protons (H-3/H-5) showing correlations to the carbons C-1, C-2/C-6, and C-4.

The bromomethyl protons showing correlations to the aromatic carbons C-3/C-5 and C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

Phenolic -OH Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the phenolic group. orientjchem.orgorientjchem.org The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-Br Stretch: The stretching vibration of the carbon-bromine bond in the bromomethyl group is expected to show a weak to medium absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

The methoxy groups also give rise to characteristic signals in the IR spectrum.

C-H Stretch: The C-H stretching vibrations of the methyl groups are expected in the 2950-2850 cm⁻¹ region. orientjchem.org

Asymmetric and Symmetric C-O-C Stretches: The ether linkage of the methoxy groups results in strong C-O stretching bands. An asymmetric stretch is typically observed around 1250-1200 cm⁻¹, and a symmetric stretch is found near 1050-1000 cm⁻¹. orientjchem.org

Table 3: Summary of Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Methoxy C-H | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methoxy C-O | Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |

| Methoxy C-O | Symmetric C-O-C Stretch | 1050 - 1000 | Strong |

| Bromomethyl C-Br | C-Br Stretch | 600 - 500 | Weak to Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, offering unambiguous confirmation of the chemical formula. For this compound, with a molecular formula of C₉H₁₁BrO₃, HRMS is critical to distinguish it from other potential compounds that may have the same nominal mass. amerigoscientific.com The calculated monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), serves as the theoretical value that is experimentally verified by HRMS.

Table 1: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₉H₁₁BrO₃ |

| Nominal Mass | 246 g/mol |

| Molecular Weight | 247.09 g/mol |

| Calculated Monoisotopic Mass | 245.98915 Da |

Note: The calculated monoisotopic mass is a theoretical value. Experimental HRMS data would aim to match this value with high precision.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that results in the formation of numerous fragment ions. The resulting mass spectrum provides a unique "fingerprint" for a molecule, revealing its fragmentation pathways and offering valuable structural information. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Key expected fragmentation pathways include:

Loss of the Bromine Atom: The C-Br bond is relatively weak, leading to the loss of a bromine radical (•Br), which exists as two isotopes (⁷⁹Br and ⁸¹Br). This results in a prominent isotopic cluster for any bromine-containing fragment and a significant peak for the [M-Br]⁺ ion.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the bromomethyl group can occur, leading to the loss of a •CH₂Br radical.

Loss of Methyl Groups: The methoxy groups can lose methyl radicals (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds.

Loss of Formaldehyde (B43269): Fragmentation may also involve the loss of formaldehyde (CH₂O) from the methoxy groups.

The analysis of these fragments helps to piece together the molecular structure. For instance, the presence of a tropylium-like ion resulting from benzylic cleavage is characteristic of such structures.

Table 2: Predicted EIMS Fragmentation for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 246/248 | [M]⁺• (Molecular Ion) | [C₉H₁₁BrO₃]⁺• |

| 167 | [M-Br]⁺ | [C₉H₁₁O₃]⁺ |

| 153 | [M-CH₂Br]⁺ | [C₈H₉O₃]⁺ |

| 231/233 | [M-CH₃]⁺ | [C₈H₈BrO₃]⁺ |

Chromatographic and Other Separatory Methodologies for Purity Assessment

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier method for non-volatile compound purity analysis in the pharmaceutical and chemical industries. ijrpc.com Developing a robust HPLC method for this compound would typically involve a reversed-phase approach.

A standard method development strategy would include selecting a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like acetic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks for the phenolic compound. ijpsr.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of impurities with a wide range of polarities. Detection is typically performed using a UV detector set at a wavelength where the phenol (B47542) chromophore absorbs strongly. Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. ijrpc.com

Table 3: Typical Parameters for HPLC Method Development

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Acetic Acid or TFA | Aqueous component; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. |

| Elution Mode | Gradient | To separate compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at ~280 nm | Detection of the aromatic chromophore. |

| Injection Volume | 10 µL | Standard sample injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a phenolic compound like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation.

To improve volatility and chromatographic performance, derivatization is often employed. The acidic phenolic proton can be replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group. This process, known as silylation, reduces peak tailing and allows the compound to be analyzed at lower temperatures. GC separates the derivatized compound from any volatile impurities, and the coupled mass spectrometer provides mass-to-charge ratio data, enabling the identification of these impurities based on their unique fragmentation patterns. This technique is particularly useful for detecting residual solvents or low-molecular-weight by-products from the synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. ijpsr.com In the synthesis of this compound, TLC on silica (B1680970) gel plates would be used to track the consumption of the starting material and the formation of the product. rsc.orgacs.org

The procedure involves spotting the starting material, the reaction mixture at various time intervals, and a "co-spot" (a mix of starting material and reaction mixture) onto a TLC plate. The plate is then placed in a developing chamber with a suitable solvent system, typically a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). The components separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase. Because the product, this compound, is generally expected to be less polar than a potential precursor like 2,6-dimethoxyphenol (B48157), it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. Visualization is typically achieved under a UV lamp. rsc.org

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Lane on TLC Plate | Description | Observation | Interpretation |

|---|---|---|---|

| 1 | Starting Material (SM) | Single spot at Rf = 0.3 | Reference for starting material. |

| 2 | Reaction Mixture (t=1 hr) | Two spots at Rf = 0.3 and Rf = 0.5 | Reaction has started; both SM and Product are present. |

| 3 | Reaction Mixture (t=4 hr) | Faint spot at Rf = 0.3, strong spot at Rf = 0.5 | Reaction is nearing completion. |

| 4 | Reaction Mixture (t=6 hr) | Single spot at Rf = 0.5 | Reaction is complete; SM is consumed. |

Theoretical and Computational Studies on 4 Bromomethyl 2,6 Dimethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the geometric and electronic properties of 4-(bromomethyl)-2,6-dimethoxyphenol. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformations and to understand the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of phenolic compounds due to its balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations would typically be employed to optimize the molecule's three-dimensional structure, determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Studies on related substituted phenols have demonstrated that DFT methods, such as B3LYP with basis sets like 6-31G** or 6-311++G(d,p), can accurately predict these parameters. acs.orgtandfonline.com For instance, in 2,6-dimethoxyphenol (B48157), DFT calculations have been used to determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key indicator of its antioxidant activity. nih.govtandfonline.com The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromomethyl group will influence the electronic distribution and, consequently, the geometry and stability of the molecule. The calculated total energy of the optimized structure provides a measure of the molecule's thermodynamic stability.

Table 1: Representative Calculated Bond Dissociation Enthalpies (BDEs) for Phenolic Compounds Using Computational Methods

| Compound | Method | Basis Set | Calculated BDE (kcal/mol) |

| Phenol (B47542) | B3LYP | 6-31G** | 86.7 ± 0.7 |

| 2,6-Dimethoxyphenol | Ab initio HF | - | ~82.6 |

| p-Cresol | DFT | - | ~84.5 |

This table is illustrative and presents data for related phenolic compounds to demonstrate the application of computational methods. Data sourced from various computational studies. acs.orgnih.gov

For higher accuracy in electronic structure and energy predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. nih.gov While more computationally intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations.

High-level ab initio calculations, such as the G3 composite method, have been applied to methoxyphenols to obtain reliable thermochemical data, including enthalpies of formation. nih.govacs.org For this compound, these methods could provide benchmark values for its stability and electronic properties. A study on 2,6-dimethoxyphenol located five different ground singlet state conformations and used ab initio calculations to determine their relative energies and the O-H bond dissociation enthalpy. nih.govtandfonline.com Such analyses are critical for understanding the conformational landscape and reactivity of the molecule.

Prediction of Spectroscopic Properties through Computational Modeling

Computational modeling is an invaluable tool for predicting and interpreting the spectroscopic data of molecules, including NMR and vibrational spectra. These predictions can aid in the structural elucidation and characterization of compounds like this compound.

The prediction of NMR spectra using computational methods, typically DFT with the Gauge-Independent Atomic Orbital (GIAO) approach, has become a standard tool in chemical research. modgraph.co.ukresearchgate.net These calculations can predict the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy, aiding in the assignment of experimental spectra.

The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net For example, studies on various organic molecules have shown that methods like B3LYP/cc-pVDZ can provide reliable chemical shift predictions. researchgate.net The chemical shifts in this compound will be influenced by the electronic effects of the hydroxyl, methoxy, and bromomethyl substituents on the aromatic ring. Relativistic effects on the ¹³C chemical shift of carbons bonded to heavy atoms like bromine can also be investigated computationally. acs.org

Table 2: Illustrative Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Phenolic Structure

| Carbon Atom | Chemical Shift (ppm) |

| C-OH | 147.74 |

| C-OCH₃ | 134.18 |

| C-Br | 111.73 |

| C (aromatic) | 108.65 |

| -OCH₃ | 56.63 |

This table presents experimental data for a similar brominated dimethoxyphenol to illustrate typical chemical shifts. The specific assignments for this compound would require dedicated experimental or computational analysis.

Theoretical vibrational analysis, based on calculations of harmonic vibrational frequencies, is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. kuleuven.be For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities.

These theoretical spectra can be compared with experimental data to provide a detailed assignment of the vibrational modes of the molecule. nih.gov Studies on substituted phenols have shown that DFT methods can accurately reproduce experimental vibrational spectra. kuleuven.belongdom.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. longdom.org The vibrational spectrum of this compound will exhibit characteristic bands for the O-H stretch, C-H stretches of the aromatic ring and methyl groups, C-O stretches of the phenol and methoxy groups, and the C-Br stretch of the bromomethyl group.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying and characterizing transition states and reaction intermediates. For this compound, this could involve studying its formation through the benzylic bromination of a precursor or its subsequent reactions.

The mechanism of benzylic bromination, often involving radical intermediates, can be investigated using computational methods. acs.orgmasterorganicchemistry.com DFT calculations can be used to map out the potential energy surface of the reaction, locating the transition state structures and calculating the activation energies for each step. This provides a detailed understanding of the reaction kinetics and selectivity. Similarly, the reactivity of the bromomethyl group in nucleophilic substitution reactions can be modeled to predict reaction outcomes and understand the factors influencing reactivity. Studies on the bromination of phenols have also employed computational methods to explore the reaction mechanism, including the role of catalysts and the nature of the brominating species. researchgate.netcdnsciencepub.comcdnsciencepub.com

Applications of 4 Bromomethyl 2,6 Dimethoxyphenol in Advanced Organic Synthesis and Material Science

Building Block in the Synthesis of Diverse Chemical Entities

The inherent reactivity of 4-(bromomethyl)-2,6-dimethoxyphenol makes it an important intermediate for the synthesis of more elaborate chemical structures. Its utility stems from the ability of its distinct functional groups to participate in various reactions, often with high selectivity.

Precursor for Complex Phenolic Ethers and Esters

The presence of both a phenolic hydroxyl group and a benzylic bromide allows this compound to serve as a linchpin in the assembly of complex ethers and esters. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent site for forming ether linkages.

This reactivity is exemplified in the multi-step synthesis of complex heterocyclic structures. For instance, in the creation of molecules containing a 1,3,4-oxadiazole (B1194373) core, a key step involves the formation of an ether bond. In these syntheses, a structurally related precursor, 4-hydroxy-3,5-dimethoxybenzyl alcohol (a derivative of the target compound where the -CH2Br is replaced by -CH2OH), is deprotonated to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a molecule containing a bromomethyl group, such as 4-(bromomethyl)benzonitrile, to forge a stable ether linkage. semanticscholar.orgorientjchem.org This Williamson ether synthesis strategy highlights how the bromomethyl functionality, ortho to two methoxy (B1213986) groups, is a potent electrophile for constructing complex aryl ethers.

Similarly, the phenolic -OH group can be readily converted into an ester or protected, allowing the bromomethyl group to be manipulated independently. This dual reactivity is fundamental to its role as a versatile synthetic intermediate.

Integration into Polymeric Structures and Dendrimers

Benzylic halides are crucial monomers in the synthesis of advanced polymeric materials, including dendrimers. While direct polymerization studies of this compound are not widely documented, its structural motifs are found in monomers used for creating highly branched poly(aryl ether) dendrimers.

For example, a closely related compound, 3,5-bis(bromomethyl)anisole, serves as a key building block in the convergent synthesis of dendrimers. cmu.edu In this approach, the bromomethyl groups undergo nucleophilic substitution with phenolic core molecules to build up successive generations of the dendritic structure. Given that this compound possesses the same reactive benzylic bromide group, it represents a potential AB2-type monomer for constructing hyperbranched polymers or for functionalizing the periphery of existing polymer structures. The phenolic group offers a handle for attachment to a polymer backbone, while the bromomethyl group can be used for subsequent functionalization or for initiating polymerization.

Scaffold for the Development of Specialized Aromatic Compounds

The dimethoxyphenol core of the molecule serves as a stable and electronically defined scaffold upon which complex heterocyclic and multi-ring systems can be constructed.

Synthesis of Substituted Oxadiazole Derivatives Incorporating the Dimethoxyphenol Core

Research has demonstrated the successful use of the 2,6-dimethoxyphenol (B48157) scaffold in the synthesis of novel 1,3,4-oxadiazole derivatives. semanticscholar.orgorientjchem.org These syntheses showcase the utility of the core structure in generating complex, multi-component molecules. A general synthetic pathway involves several steps where the dimethoxyphenol moiety is carried through the transformations.

The process typically begins by linking the dimethoxyphenol core to another aromatic ring via an ether bond, as described previously. The second aromatic ring contains a nitrile group, which is then converted into a hydrazide. This hydrazide is the key intermediate for forming the oxadiazole ring. The cyclization is achieved by reacting the hydrazide with a substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. orientjchem.org Alternatively, the hydrazide can be converted to a 5-amino-1,3,4-oxadiazole, which can be further modified, for instance, by forming Schiff bases with various aldehydes. semanticscholar.org

The resulting compounds are complex multi-ring systems where the 2,6-dimethoxyphenol unit is a terminal functional group, tethered to the heterocyclic core.

| Compound Name | Substituent (Aryl) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-(((4-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | p-tolyl | 69 | 174-176 |

| 4-(((4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | 4-methoxyphenyl | 61 | 153-155 |

| 4-(((4-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | 4-ethoxyphenyl | 63 | 144-146 |

| 4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | 4-chlorophenyl | 76 | 160-162 |

Utility in the Construction of Multi-ring Systems

Beyond oxadiazoles, the this compound scaffold is suitable for building other complex, multi-ring architectures. For example, research has shown the condensation of aryl methanones containing a 3-hydroxy-2,4-dimethoxyphenyl core with a different heterocyclic building block, 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole. ijpsr.com This reaction, proceeding via ether linkage formation at the phenolic hydroxyl group, creates a novel molecular framework linking benzophenone (B1666685) and isoxazole (B147169) rings.

Furthermore, the general class of substituted phenols can be utilized in advanced intramolecular coupling reactions to form spirocyclic systems. acs.org Catalytic methods for the aerobic intramolecular dearomative coupling of phenols can create complex dienone products. These advanced strategies underscore the potential of the dimethoxyphenol scaffold in constructing intricate, three-dimensional molecules that are of interest in medicinal chemistry and material science.

Role in Cross-Coupling Reactions and Advanced Carbon-Carbon Bond Formations

While the term "cross-coupling" often refers to palladium-catalyzed reactions like Suzuki, Heck, or Negishi coupling, which typically involve aryl halides or triflates, the bromomethyl group of this compound offers a different but equally powerful avenue for carbon-carbon bond formation. wikipedia.orgnih.gov

The most direct application of the bromomethyl group in C-C bond formation is through the Wittig reaction. masterorganicchemistry.com This involves a two-step process:

Phosphonium (B103445) Salt Formation: The compound is first reacted with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), in an S_N2 reaction. The phosphine displaces the bromide, yielding a stable phosphonium salt.

Ylide Formation and Olefination: The phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the methylene (B1212753) carbon, forming a highly nucleophilic phosphorus ylide. This ylide can then react with an aldehyde or ketone. The reaction results in the formation of an alkene, effectively coupling the dimethoxyphenol moiety to the carbonyl-containing molecule via a new carbon-carbon double bond. nih.govresearchgate.net

This Wittig strategy provides a reliable method for extending carbon chains and creating vinyl-substituted phenolic compounds, which are themselves valuable precursors for further transformations. Although direct participation of the benzylic bromide in palladium-catalyzed cross-coupling is not a standard method, its conversion to a Wittig reagent represents a classic and powerful tool for advanced carbon-carbon bond formation.

For the phenolic ring itself to participate in traditional cross-coupling, the hydroxyl group would typically first be converted to a better leaving group, such as a tosylate or a triflate, to enable oxidative addition to a metal catalyst like palladium. nih.govresearchgate.net

Development of Novel Carbon-Carbon Bond Forming Reactions (e.g., in relation to Suzuki and Stille coupling for brominated compounds)

This compound is a versatile organic compound that serves as a key intermediate in the development of new methods for creating carbon-carbon bonds. smolecule.com While the bromomethyl group itself is not typically the primary reactive site in Suzuki-Miyaura or Stille cross-coupling reactions, which generally involve aryl or vinyl halides, its presence allows for strategic modifications to the molecule, making it a suitable substrate for these powerful synthetic transformations. libretexts.orgorgsyn.org

The high reactivity of the benzylic bromide in this compound enables its easy replacement by various nucleophiles. This characteristic is exploited to introduce functional groups that can readily participate in cross-coupling reactions. For instance, the bromide can be substituted to incorporate organoboron (for Suzuki coupling) or organotin (for Stille coupling) moieties at the benzylic position, thereby preparing the molecule for subsequent carbon-carbon bond formation. libretexts.orgorgsyn.org

The electronic properties of the 2,6-dimethoxyphenol, or syringol, ring system play a significant role in these reactions. The two electron-donating methoxy groups can influence the critical oxidative addition step in the palladium-catalyzed cycles of both Suzuki and Stille couplings. libretexts.orgorgsyn.org While specific documented examples of this compound in these reactions are not abundant, the underlying principles are well-established with structurally similar brominated compounds. ambeed.com

The general approach for a Suzuki coupling involves reacting an organoboron compound with the halide in the presence of a palladium catalyst and a base. libretexts.org For a Stille coupling, an organotin reagent is used instead of the organoboron compound. orgsyn.org The phenolic hydroxyl group on this compound adds a further dimension of synthetic utility, as it can be protected or used to direct the stereochemical outcome of the coupling reactions.

The following interactive table outlines the essential components of Suzuki-Miyaura and Stille coupling reactions as they apply to brominated aromatic compounds.

| Reaction Component | Suzuki-Miyaura Coupling | Stille Coupling |

| Substrate | Aryl/Vinyl/Alkyl Halide (e.g., R-Br) | Aryl/Vinyl/Alkyl Halide or Triflate (e.g., R-Br) |

| Coupling Partner | Organoboron Reagent (e.g., R'-B(OR)₂) | Organostannane Reagent (e.g., R'-Sn(Alkyl)₃) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Required (e.g., Na₂CO₃, K₃PO₄) | Often not required, but can be beneficial |

| Byproducts | Boronate salts | Organotin halides |

Application in Heterocycle Synthesis

The reactive nature of the bromomethyl group makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds. The electrophilic carbon of the bromomethyl group is readily attacked by heteroatom nucleophiles like nitrogen, oxygen, and sulfur, which facilitates the construction of ring structures containing these elements.

A common synthetic strategy involves the reaction of this compound with molecules containing two nucleophilic sites. For example, reacting it with a compound that has both a thiol and an amine group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with diamines can produce diazepines and other heterocycles containing nitrogen.

The synthesis typically proceeds through an initial bimolecular nucleophilic substitution (S_N2) reaction, where a heteroatom displaces the bromide. This is followed by an intramolecular cyclization to form the final heterocyclic ring. The 2,6-dimethoxyphenol portion of the molecule often imparts unique electronic and steric characteristics to the resulting heterocycle, which can be advantageous for applications in medicinal chemistry and materials science.

Chemical Precursor in Medicinal Chemistry Scaffold Derivatization

Synthesis of Structurally Diverse Bioactive Molecules

This compound is a key building block for creating a wide range of structurally diverse molecules with potential biological activity. smolecule.com The core structure, a 2,6-dimethoxyphenol or syringol unit, is a common feature in many naturally occurring and pharmacologically active compounds. The bromomethyl group serves as a convenient attachment point for incorporating this "privileged" scaffold into more complex molecular designs. smolecule.com

Medicinal chemists utilize the reactivity of the benzylic bromide to attach the 4-(hydroxymethyl)-2,6-dimethoxyphenyl group to various molecular backbones. This is generally accomplished through nucleophilic substitution reactions with amines, alcohols, thiols, and carbanions present on other molecules of interest.

For instance, reacting this compound with a primary or secondary amine on a central molecular scaffold results in the formation of a new secondary or tertiary amine linkage. This is a frequently used method for generating large libraries of related compounds for high-throughput screening in drug discovery. The resulting molecules often display a spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, which are frequently associated with the syringol motif.

The following table illustrates the types of functional groups that can be introduced by reacting this compound with different nucleophiles.

| Nucleophile | Resulting Functional Group | Linkage Type |

| Amine (R-NH₂) | Secondary Amine | C-N |

| Alcohol (R-OH) | Ether | C-O |

| Thiol (R-SH) | Thioether | C-S |

| Carbanion (R⁻) | Alkylated Carbon | C-C |

Derivatization for Exploring Structure-Activity Relationships (Chemical Aspects)

The modification of this compound is an essential technique for investigating structure-activity relationships (SAR) in the field of medicinal chemistry. By systematically altering the structure of a promising lead compound that contains the 4-(hydroxymethyl)-2,6-dimethoxyphenyl group, chemists can examine how the molecule interacts with its biological target and enhance its desired pharmacological effects.

Initial derivatization primarily targets the bromomethyl group. As previously noted, a broad array of substituents can be introduced at this position. The size, electronic nature, and hydrogen-bonding capability of the newly added group can be varied to understand its influence on biological activity. For example, substituting the bromide with a series of amines of different sizes can help to map out the spatial limitations of the target's binding site.

Further modifications can be made to the phenolic hydroxyl and the methoxy groups on the aromatic ring. The hydroxyl group can be converted into esters, ethers, or other functional groups. The methoxy groups can potentially be removed to reveal hydroxyl groups, which can then be further functionalized. These changes enable a thorough exploration of the SAR of the syringol core.

The general process for conducting SAR studies using this compound as a starting point is as follows:

Initial Hit Identification: A compound incorporating the 4-(hydroxymethyl)-2,6-dimethoxyphenyl moiety demonstrates promising biological activity.

Library Synthesis: A collection of analogous compounds is created by reacting this compound with a diverse range of nucleophiles.

SAR Elucidation: The biological activity of the synthesized analogues is measured, and the connection between their chemical structure and their activity is determined.

Lead Optimization: Using the SAR data, additional modifications are made to the lead compound to improve its potency, selectivity, and how it is absorbed, distributed, metabolized, and excreted by the body.

This cyclical process of designing, synthesizing, and biologically testing compounds is fundamental to modern drug discovery, and versatile chemical building blocks such as this compound are instrumental to its success.

Future Prospects and Emerging Research Frontiers for 4 Bromomethyl 2,6 Dimethoxyphenol Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis

The future synthesis of 4-(bromomethyl)-2,6-dimethoxyphenol is increasingly steering towards environmentally benign methodologies. Traditional synthesis routes often rely on hazardous reagents and generate significant waste. Green chemistry principles are now guiding the development of cleaner, more efficient, and scalable production methods.

Research is focusing on two main areas: the sustainable synthesis of the precursor, 2,6-dimethoxyphenol (B48157), and the greening of the subsequent bromomethylation step.

Greener Synthesis of 2,6-Dimethoxyphenol: A promising approach involves the use of dimethyl carbonate (DMC) as a non-toxic methylating agent to replace the highly toxic dimethyl sulfate (B86663). One patented method describes the etherification of pyrogallic acid with DMC in a microreactor, using tetrabutylammonium (B224687) bromide as a catalyst. google.com This continuous-flow process offers high yield and purity while producing cleaner byproducts like methanol (B129727) and carbon dioxide. google.com Another green strategy for synthesizing substituted phenols involves the oxidation of arylboronic acids with hydrogen peroxide in ethanol, a reaction that proceeds rapidly at ambient temperature. rsc.org

Eco-Friendly Bromination: The bromomethylation step is also a target for green innovation. Conventional methods may use hazardous reagents like hydrobromic acid or N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents. smolecule.com Future research is exploring solvent-free reaction conditions. For instance, mechanical milling (mechanosynthesis) using sodium bromide and an oxidizing agent like Oxone® represents a powerful, solvent-free alternative for the bromination of various organic compounds, including phenols. researchgate.net This method can lead to excellent yields and reduces the environmental impact associated with solvent use and disposal. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Precursor Synthesis (2,6-dimethoxyphenol) | Methylation with dimethyl sulfate. google.com | Methylation with dimethyl carbonate in a microreactor. google.com | Use of non-toxic reagent, cleaner byproducts, potential for continuous production. google.com |

| Bromomethylation | Reaction with paraformaldehyde and hydrobromic acid. smolecule.com | Solvent-free mechanical milling with NaBr and Oxone®. researchgate.net | Eliminates hazardous solvents, reduces waste, high efficiency. researchgate.net |

Development of Novel Derivatization Strategies and Reaction Pathways

The reactivity of the bromomethyl group is central to the synthetic utility of this compound, making it a valuable building block. While standard nucleophilic substitution reactions are well-known, future research is set to uncover more sophisticated derivatization strategies. smolecule.com

Emerging frontiers include leveraging the compound in advanced coupling reactions and "click chemistry." The development of novel catalysts will enable more selective and efficient transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, could be used to form new carbon-carbon bonds at the benzylic position, linking the phenolic core to a wide array of other molecular fragments. core.ac.uk

Furthermore, the bromomethyl group is an ideal precursor for conversion into an azide, which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. This "click" methodology is renowned for its high efficiency, selectivity, and mild reaction conditions, allowing the facile conjugation of the dimethoxyphenol moiety to biomolecules, polymers, or surfaces. This strategy has been successfully employed with similar structures like 4-(bromomethyl)phenol (B1630418) to synthesize triazole derivatives. lookchem.com

The phenolic hydroxyl and methoxy (B1213986) groups also offer sites for further functionalization, enabling the creation of a diverse library of derivatives with tailored electronic and steric properties for various applications.

Table 2: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| Bromomethyl Group | Nucleophilic Substitution | Amines, Thiols, Alkoxides smolecule.com | Ethers, Thioethers, Amines |

| Bromomethyl Group | Azide Formation -> Click Chemistry | Sodium Azide, then an Alkyne with Cu(I) catalyst. lookchem.com | Triazole Conjugates |

| Bromomethyl Group | Kumada Coupling | Grignard Reagents, Ni or Pd catalyst. core.ac.uk | Alkylated Phenols |

| Phenolic Hydroxyl | Etherification / Esterification | Alkyl halides, Acyl chlorides | Aryl Ethers / Esters |

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical handles of this compound make it an attractive candidate for incorporation into advanced materials and nanostructures. Its potential applications span from polymer science to bio-inspired materials. smolecule.com

A significant area of future research will be the development of functional polymers. By analogy to Merrifield resin, a chloromethylated polystyrene used extensively in solid-phase synthesis, a polymer backbone functionalized with this compound could be created. researchgate.net The pendant phenolic groups could impart antioxidant or antimicrobial properties to the material, a characteristic noted in materials containing 2,6-dimethoxyphenol. journalejmp.com The bromomethyl site would serve as a reactive handle for the post-polymerization modification, allowing for the covalent attachment of catalysts, drugs, or sensor molecules.

In nanotechnology, this compound could be used as a surface modification agent for nanoparticles or as a building block for self-assembled monolayers. The bromomethyl group can act as an anchor to various substrates, while the phenolic portion can be tailored for molecular recognition or to influence the electronic properties of the nanomaterial. Research into conjugating phenolic compounds with transition-metal complexes has shown promise in creating functional molecules with unique photochemical and electrochemical properties, a strategy that could be extended to this compound. rsc.org